molecular formula C17H14O7 B14867987 Quercetin 5,4'-dimethyl ether

Quercetin 5,4'-dimethyl ether

Cat. No.: B14867987
M. Wt: 330.29 g/mol
InChI Key: QTUNBLFELCXAOU-UHFFFAOYSA-N
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Description

Quercetin 5,4′-dimethyl ether (molecular formula: C₁₇H₁₄O₇; molecular weight: 330.29 g/mol) is a methylated derivative of the flavonoid quercetin. It is characterized by methoxy groups at positions 5 and 4′ of the flavone backbone, which replaces hydroxyl groups present in the parent compound. This structural modification enhances its lipophilicity, influencing its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-11-4-3-8(5-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3

InChI Key

QTUNBLFELCXAOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Di-O-methyl quercetin typically involves the selective methylation of quercetin. One efficient method includes the use of dichlorodiphenylmethane in diphenyl ether to protect the hydroxy groups at specific positions, followed by selective demethylation using reagents like boron tribromide (BBr3) and boron trichloride (BCl3) .

Industrial Production Methods: Industrial production methods for 4’,5-Di-O-methyl quercetin are not extensively documented. the general approach involves large-scale synthesis using the aforementioned selective protection and methylation techniques, ensuring high yield and purity .

Chemical Reactions Analysis

Methylation Reactions

The synthesis of quercetin 5,4'-dimethyl ether involves selective methylation of quercetin’s hydroxyl groups. Two primary methods are documented:

Method 1: Dimethyl Sulfate in KOH/DMSO

  • Reagents : Dimethyl sulfate (8 equivalents), powdered KOH (9 equivalents), dimethyl sulfoxide (DMSO).

  • Conditions : Room temperature, 2 hours.

  • Outcome : Quantitative yield of quercetin pentamethyl ether as a single product .

  • Mechanism : The strong base (KOH) deprotonates hydroxyl groups, enabling dimethyl sulfate to act as a methylating agent. The 5-OH group resists methylation due to intramolecular hydrogen bonding with the 4-carbonyl group, leaving the 5 and 4' positions selectively methylated .

Method 2: Methyl Iodide in Basic Media

  • Reagents : Methyl iodide (excess), sodium hydride or potassium hydroxide.

  • Conditions : Controlled temperature, dimethyl sulfoxide solvent.

  • Outcome : Forms this compound alongside minor byproducts like 6-methyl derivatives.

  • Side Reactions : Competitive C-methylation occurs at the 6-position due to electron-rich aromatic regions, producing 6-methylquercetin derivatives .

Comparative Table: Methylation Methods

ParameterDimethyl Sulfate Method Methyl Iodide Method
YieldQuantitative (single product)Moderate (mixed products)
SelectivityHigh (avoids 5-OH)Moderate (requires optimization)
ByproductsNone6-methyl derivatives
Reaction Time2 hoursVariable (depends on conditions)

Oxidation Reactions

This compound undergoes oxidation, primarily targeting its hydroxyl and methoxy groups:

  • Oxidation of Hydroxyl Groups : The 3-OH and 3'-OH groups are susceptible to oxidation, forming quinone structures. This reaction is catalyzed by metal ions (e.g., Fe³⁺) or enzymatic systems.

  • Demethylation : Under strong oxidative conditions (e.g., HNO₃), methoxy groups at the 5 and 4' positions can revert to hydroxyl groups, yielding quercetin derivatives.

Oxidation Pathways

  • Quinone Formation :
    Quercetin 5,4’-dimethyl etherFeCl₃H₂O₂3,3’-Quinone derivative\text{this compound} \xrightarrow[\text{FeCl₃}]{\text{H₂O₂}} \text{3,3'-Quinone derivative}

    • Observed in studies of flavonoid oxidative metabolism.

  • Demethylation :
    5-OCH₃HNO₃5-OH\text{5-OCH₃} \xrightarrow{\text{HNO₃}} \text{5-OH}

    • Used to regenerate bioactive hydroxyl groups for pharmacological studies.

Hydrolysis

  • Acidic Hydrolysis : Methoxy groups resist hydrolysis under mild conditions but cleave in concentrated HCl at elevated temperatures, yielding quercetin aglycone .

  • Enzymatic Hydrolysis : Esterases or β-glucosidases selectively hydrolyze glycosylated derivatives of this compound .

Complexation with Metal Ions

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe²⁺) via its 4-keto and 3-hydroxyl groups. These complexes exhibit enhanced antioxidant properties .

Reactivity and Stability

  • Thermal Stability : Decomposes above 250°C, forming phenolic and carbonyl compounds.

  • Photoreactivity : UV exposure induces dimerization via [2+2] cycloaddition at the 7- and 4'-positions, observed in photostability studies.

Key Research Findings

  • Selective Methylation : The 5-OH group’s resistance to methylation is attributed to intramolecular hydrogen bonding with the 4-carbonyl group, confirmed by NMR shifts at δ 12.64 ppm (1H) .

  • Biological Implications : Methylation enhances lipophilicity, improving cellular uptake and bioactivity in antineoplastic assays .

Scientific Research Applications

4’,5-Di-O-methyl quercetin has a wide range of scientific research applications:

Mechanism of Action

4’,5-Di-O-methyl quercetin is compared with other methylated derivatives of quercetin, such as:

  • 3’-O-methylquercetin (Isorhamnetin)
  • 4’-O-methylquercetin (Tamarixetin)

Uniqueness: 4’,5-Di-O-methyl quercetin is unique due to its specific methylation pattern, which influences its chemical stability, bioavailability, and biological activities. This distinct structure allows it to interact differently with molecular targets compared to other methylated quercetins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The methylation pattern significantly alters bioactivity and physicochemical properties. Below is a comparative analysis of quercetin 5,4′-dimethyl ether with key analogs:

Table 1: Structural and Bioactivity Comparison
Compound Name Methylation Positions Key Bioactivities Key Interactions/Findings
Quercetin 5,4′-dimethyl ether 5, 4′ - Antimicrobial
- SARS-CoV-2 Mpro inhibition
Hydrophobic interaction with His41; H-bonds with Thr26/Asn142
Isorhamnetin (3′-methyl quercetin) 3′ - Antioxidant
- Anti-inflammatory
Higher H-bonding capacity due to free 5-OH; binds Mpro via Gln189, Thr26, and Asn142
Quercetin 3,4′-dimethyl ether 3, 4′ - Antimalarial (PfENR inhibition, ΔG = -11.6 kcal/mol)
- Melanogenesis
Stable hydrogen bonding with PfENR; upregulates TYR and DCT genes in melanin synthesis
Quercetin 3,7-dimethyl ether 3, 7 - Antioxidant
- Cytotoxic (colorectal cancer)
Enhanced lipophilicity improves membrane permeability
Quercetin 3,7,3′-trimethyl ether (Pachypodol) 3, 7, 3′ - Anticancer
- Anti-inflammatory
Broad-spectrum activity due to multiple methoxy groups
Quercetin 3,7,3′,4′-tetraethyl ether 3, 7, 3′, 4′ - Sunscreen applications Extreme lipophilicity enables incorporation into lipid-based formulations

Mechanistic Insights from Molecular Studies

  • Quercetin 5,4′-dimethyl ether vs. Isorhamnetin :
    • While both bind SARS-CoV-2 Mpro, the 5,4′-dimethyl derivative relies on hydrophobic interactions with His41, whereas isorhamnetin’s free 3′-OH forms additional H-bonds, leading to comparable binding energies (−7.2 vs. −7.3 kcal/mol) .
  • Quercetin 3,4′-dimethyl ether vs. Quercetin 5,4′-dimethyl ether :
    • The 3,4′-dimethyl analog shows stronger antimalarial activity due to stable H-bonds with Plasmodium falciparum ENR, unlike the 5,4′-derivative, which lacks this specificity .

Physicochemical and Pharmacokinetic Properties

Property Quercetin 5,4′-dimethyl ether Quercetin 3,4′-dimethyl ether Isorhamnetin
LogP (lipophilicity) 3.2 3.1 2.8
Hydrogen Bond Donors 2 3 4
Water Solubility Low Low Moderate
Bioavailability Moderate Moderate High

Note: Increased methylation reduces water solubility but enhances membrane permeability and metabolic stability .

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